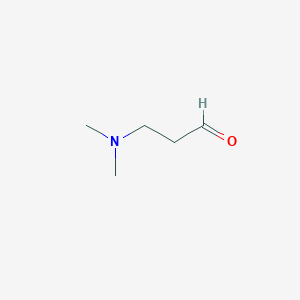

3-(Dimethylamino)propanal

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irisquinone A involves several key steps. One of the high-yielding synthetic routes includes the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with iodide to form an alkyne, followed by the oxidation of phenol using Fremy’s salt . The reaction conditions are optimized using different bases, co-catalysts, solvents, and temperatures to achieve the best yield .

Industrial Production Methods

Industrial production of Irisquinone A typically involves extracting and purifying the compound from the seeds of Iris pallasi. The extraction process often uses solvents like toluene and methanol, followed by purification steps to obtain high-purity Irisquinone A . The purified extract is then dried under reduced pressure to form the final product .

Chemical Reactions Analysis

Types of Reactions

Irisquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Fremy’s salt is commonly used for the oxidation of phenol to form Irisquinone A.

Reduction: Palladium on carbon (Pd/C) is used as a catalyst for reduction reactions.

Substitution: Various bases and co-catalysts are employed to optimize the substitution reactions.

Major Products

The major products formed from these reactions include alkyne intermediates and the final 1,4-benzoquinone derivative, Irisquinone A .

Scientific Research Applications

Irisquinone A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying redox reactions and catalytic processes.

Biology: Investigated for its role in inducing apoptosis and inhibiting cell proliferation in cancer cells.

Industry: Utilized as a radiotherapy sensitizer in cancer treatment.

Mechanism of Action

The mechanism of action of Irisquinone A involves the generation of reactive oxygen species (ROS) within cancer cells. As a redox-active molecule, Irisquinone A participates in oxidation-reduction reactions, leading to the production of ROS . These reactive molecules induce oxidative stress, damaging essential cellular components such as DNA, proteins, and lipids. This oxidative stress disrupts the normal functioning of the cancer cell, leading to programmed cell death (apoptosis) . Additionally, Irisquinone A interferes with specific cellular pathways crucial for cancer cell survival and proliferation, such as inhibiting topoisomerase enzymes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(Dimethylamino)propanal

- CAS Number : 70058-23-0

- Molecular Formula: C₅H₁₁NO

- Molecular Weight : 101.15 g/mol

- Structure: Features a dimethylamino (–N(CH₃)₂) group at the C3 position of a propanal backbone.

Key Properties :

- Reactivity: The dimethylamino group is strongly electron-donating, enhancing nucleophilic reactivity at the aldehyde group.

- Applications : Primarily serves as an intermediate in organic synthesis, though specific applications are less documented compared to analogs (e.g., flavorants or pharmaceuticals) .

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Propanal Derivatives

Key Observations :

- Substituent Impact: Electron-Donating Groups (e.g., –N(CH₃)₂ in this compound): Increase aldehyde reactivity for nucleophilic additions (e.g., condensations) . Sulfur-Containing Groups (e.g., –SCH₃ in 3-(Methylthio)propanal): Impart low odor thresholds (0.1–1 ppb) and savory aromas, critical in food chemistry . Steric Effects: Branched derivatives (e.g., 2-(Dimethylamino)-2-methylpropanal) may exhibit reduced reactivity due to steric hindrance .

Functional and Application Differences

Reactivity and Stability

- This compound: High susceptibility to oxidation due to the tertiary amine and aldehyde group. Requires inert storage conditions (e.g., nitrogen atmosphere) . Forms Schiff bases with amines, useful in pharmaceutical intermediate synthesis (e.g., analogous to 3-(1,3-Dioxoisoindol-2-yl)propanal in atorvastatin production) .

- 3-(Methylthio)propanal :

Biological Activity

3-(Dimethylamino)propanal, also known as 3-Dimethylaminopropanal, is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a propanal backbone. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H13NO

- Molecular Weight : 103.16 g/mol

- Structure : The compound features a propanal backbone substituted with a dimethylamino group at the third carbon, enhancing its reactivity and biological potential.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Reactivity : The presence of the dimethylamino group imparts basicity and nucleophilicity to the compound, facilitating its interaction with electrophilic centers in biological molecules.

- Binding Affinity : Similar compounds have demonstrated binding affinity to various receptors and enzymes, suggesting that this compound may interact with biological targets in a comparable manner.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound possess antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi. This suggests potential applications in developing antimicrobial agents.

Pharmacological Applications

The compound has been studied for its role as an intermediate in the synthesis of various pharmaceuticals, including:

- Antidepressants : Its structural similarity to known antidepressants suggests potential efficacy in modulating neurotransmitter systems.

- Plant Growth Regulators : Research highlights its use in synthesizing plant growth hormones, indicating a role in agricultural applications .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating promising potential for further development into therapeutic agents.

| Compound Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

| Derivative C | 128 | Pseudomonas aeruginosa |

Synthesis and Applications in Medicinal Chemistry

The synthesis of this compound has been explored through various methods, including the Mannich reaction involving isobutyraldehyde and dimethylamine. This synthetic route is crucial for producing derivatives with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Dimethylamino)propanal, and how do reaction conditions influence product yield?

- Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, the dimethylamino group can be introduced via alkylation of propanal derivatives using dimethylamine under controlled conditions. Reaction parameters such as temperature (20–60°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and catalyst selection (e.g., acid or base catalysts) critically influence yield and purity. Optimization studies suggest that lower temperatures reduce side reactions like over-alkylation, while polar aprotic solvents enhance nucleophilicity .

Q. What solubility and reactivity trends are observed for this compound in aqueous versus organic solvents?

- Methodological Answer: The dimethylamino group enhances solubility in polar solvents (e.g., water, methanol) due to its hydrophilic nature. In nonpolar solvents (e.g., hexane), solubility decreases. Reactivity studies show that the aldehyde group undergoes nucleophilic additions (e.g., with amines or alcohols), while the dimethylamino group can participate in acid-base reactions. For instance, protonation of the dimethylamino group at low pH (<4) increases electrophilicity of the aldehyde, accelerating condensation reactions .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s interaction with biological macromolecules (e.g., DNA or enzymes)?

- Methodological Answer: The dimethylamino group facilitates electrostatic interactions with negatively charged biomolecules. For example, in DNA-binding studies, the compound’s cationic amine group interacts with phosphate backbones, as evidenced by differential pulse voltammetry showing altered guanine oxidation signals. Computational docking simulations (using AutoDock Vina) predict binding affinities (ΔG ≈ −6.2 kcal/mol) to DNA minor grooves, suggesting potential as a nucleic acid probe. Experimental validation via UV-Vis titration confirms hypochromic shifts in DNA absorption spectra .

Q. What computational strategies (e.g., QSAR, DFT) predict the pharmacological properties of this compound derivatives?

- Methodological Answer:

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability and toxicity. For example, a QSAR model trained on similar aldehydes (R² = 0.89) suggests that derivatives with logP < 2.5 exhibit optimal blood-brain barrier permeability.

- DFT Calculations: Geometry optimization at the B3LYP/6-31G* level reveals electron density distribution around the aldehyde and amine groups, explaining regioselectivity in reactions. Charge analysis shows the aldehyde carbon has a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .

Q. How can reaction pathways for this compound be optimized to minimize byproducts in multi-step syntheses?

- Methodological Answer: Byproduct formation (e.g., over-alkylation or oxidation) is mitigated via:

- Stepwise Temperature Control: Initial reaction at 25°C to form intermediates, followed by gradual heating to 50°C for final product stabilization.

- Protection-Deprotection Strategies: Temporarily masking the aldehyde group (e.g., as an acetal) during amine functionalization steps.

- In Situ Monitoring: Using HPLC or GC-MS to track intermediate concentrations and adjust reagent stoichiometry dynamically. Pilot studies report a 20% reduction in byproducts using these methods .

Properties

IUPAC Name |

3-(dimethylamino)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZKLTJTSQMAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338149 | |

| Record name | 3-(dimethylamino)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70058-23-0 | |

| Record name | 3-(Dimethylamino)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70058-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.